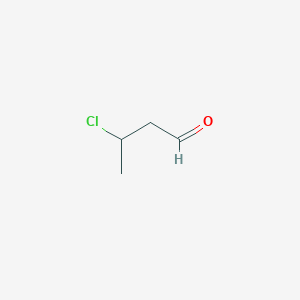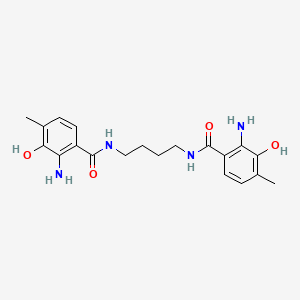
N,N'-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is a complex organic compound characterized by its unique structure, which includes two benzamide groups connected by a butane-1,4-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of 2-amino-3-hydroxy-4-methylbenzoic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a ligand, modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Similar Compounds
N,N’-Butane-1,4-diylbis(bromoacetamide): Similar structure but with bromoacetamide groups instead of benzamide groups.
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Contains a butane-1,4-diyl linker but with different functional groups.
N1,N1’-(Butane-1,4-diyl)bis(propane-1,3-diamine) tetrahydrochloride: Similar linker but different amine groups.
Uniqueness
N,N’-(Butane-1,4-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is unique due to its specific combination of benzamide groups and the butane-1,4-diyl linker, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
85513-30-0 |
|---|---|
Molecular Formula |
C20H26N4O4 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-amino-N-[4-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]butyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C20H26N4O4/c1-11-5-7-13(15(21)17(11)25)19(27)23-9-3-4-10-24-20(28)14-8-6-12(2)18(26)16(14)22/h5-8,25-26H,3-4,9-10,21-22H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
NVSNMPYCOPAZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E)-4-acetyloxypenta-2,4-dien-2-yl] acetate](/img/structure/B14413630.png)
![ethyl N-[(E)-(carbamoylhydrazinylidene)methyl]carbamate](/img/structure/B14413637.png)

![3-Chloro-4-[4-(difluoromethoxy)phenoxy]aniline](/img/structure/B14413649.png)
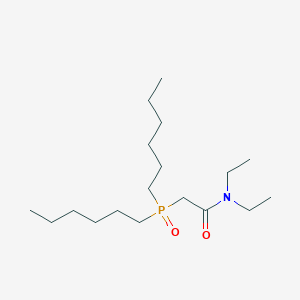
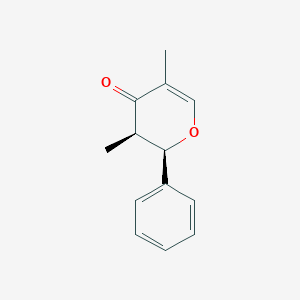

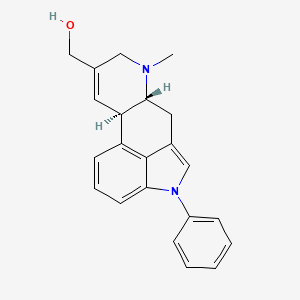
![5-Methoxy-4-(3-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14413674.png)




